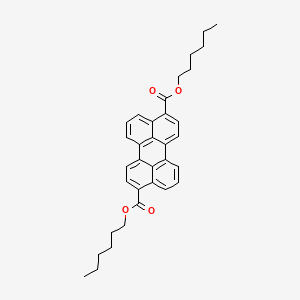

Dihexyl perylene-3,9-dicarboxylate

Description

Dihexyl perylene-3,9-dicarboxylate is a hypothetical perylene-based diester compound derived from perylene-3,9-dicarboxylic acid (CAS 6364-19-8, ) via esterification with hexanol. While direct evidence for this compound is absent in the provided materials, its properties can be inferred from structurally related analogs such as diisobutyl perylene-3,9-dicarboxylate (Solvent Green 5, CAS 2744-50-5) and the potassium salt of perylene-3,9-dicarboxylate (). Perylene derivatives are valued for their optical properties, thermal stability, and applications in dyes, sensors, and optoelectronic materials .

Properties

CAS No. |

105823-23-2 |

|---|---|

Molecular Formula |

C34H36O4 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

dihexyl perylene-3,9-dicarboxylate |

InChI |

InChI=1S/C34H36O4/c1-3-5-7-9-21-37-33(35)29-19-17-27-24-14-12-16-26-30(34(36)38-22-10-8-6-4-2)20-18-28(32(24)26)23-13-11-15-25(29)31(23)27/h11-20H,3-10,21-22H2,1-2H3 |

InChI Key |

QPMKLBAAWANJDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Perylene Ester Derivatives

Starting Materials and Precursors

The synthesis of dihexyl perylene-3,9-dicarboxylate typically begins with perylene-3,4,9,10-tetracarboxylic dianhydride (PDA), a commercially available precursor. PDA’s reactivity with nucleophiles, such as alcohols or amines, enables functionalization at specific positions. For ester derivatives, selective mono- or di-esterification is critical to avoid side reactions.

Selective Esterification Strategies

- Positional Selectivity : The 3,9-positions are sterically less hindered compared to 4,10, allowing preferential esterification.

- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of PDA and intermediates.

- Catalysts : Base catalysts (e.g., potassium carbonate) or acid catalysts (e.g., sulfuric acid) facilitate nucleophilic acyl substitution. Patent EP0088392A1 highlights the use of calcium chloride in aqueous systems to precipitate intermediates, though this method is specific to imide synthesis.

Stepwise Esterification Protocol

A hypothetical synthesis, extrapolated from imide methodologies, involves:

Partial Hydrolysis of PDA :

PDA is treated with limited water in concentrated sulfuric acid to yield perylene-3,9-dicarboxylic acid, leaving the 4,10-positions anhydride-protected.

$$

\text{PDA} + 2\text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{Perylene-3,9-dicarboxylic acid} + 2\text{CO}2

$$

This step avoids over-hydrolysis, which complicates purification.Esterification with Hexanol :

The dicarboxylic acid reacts with excess hexanol under acidic conditions (e.g., p-toluenesulfonic acid) via Fischer esterification:

$$

\text{Perylene-3,9-dicarboxylic acid} + 2\text{C}6\text{H}{13}\text{OH} \xrightarrow{\Delta} \text{Dihexyl perylene-3,9-dicarboxylate} + 2\text{H}_2\text{O}

$$

Elevated temperatures (80–120°C) and molecular sieves improve yields by removing water.

Challenges in Purification

- Byproduct Formation : Incomplete esterification yields monoesters or residual anhydrides. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) is required.

- Solubility Limitations : The final ester exhibits limited solubility in common organic solvents, complicating characterization. Patent EP0205980B1 notes similar issues with PDIs, resolved via salt precipitation.

Comparative Analysis of Ester vs. Imide Synthesis

Advanced Characterization Techniques

Spectroscopic Validation

Industrial and Environmental Considerations

Scalability Issues

Green Chemistry Alternatives

- Microwave-Assisted Synthesis : Reduces reaction times and energy input.

- Ionic Liquid Solvents : Improve solubility and catalyst recovery, though compatibility with perylene derivatives remains untested.

Chemical Reactions Analysis

Dihexyl perylene-3,9-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form perylene-3,9-dicarboxylic acid.

Reduction: Reduction reactions can convert it back to its corresponding alcohols.

Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihexyl perylene-3,9-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihexyl perylene-3,9-dicarboxylate involves its interaction with light and its ability to transfer energy. When exposed to light, it can absorb photons and reach an excited state. This excited state can then transfer energy to other molecules, making it useful in applications like photodynamic therapy and solar cells . The molecular targets and pathways involved include its interaction with cellular components in biological systems and its role in electron transfer processes in electronic devices .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares dihexyl perylene-3,9-dicarboxylate (inferred properties) with diisobutyl perylene-3,9-dicarboxylate and potassium perylene-3,9-dicarboxylate:

Key Observations :

- Alkyl Chain Impact: Longer hexyl chains in dihexyl ester increase molecular weight, hydrophobicity (LogP), and boiling point compared to diisobutyl. This enhances compatibility with nonpolar matrices (e.g., polymers) but reduces aqueous solubility .

- Ionic vs. Ester Forms : The potassium salt exhibits water solubility due to its ionic nature, making it suitable for aqueous-phase applications like optical sensors . In contrast, diisobutyl and dihexyl esters are preferred for solvent-based dyes .

Diisobutyl Perylene-3,9-Dicarboxylate

- Synthesis: Prepared via esterification of perylene-3,9-dicarboxylic acid with isobutanol or hydrolysis of perylene tetracarboxylic acid derivatives .

- Applications : Widely used as Solvent Green 5 in industrial dyes, inks, and coatings due to its stability and intense coloration . Also employed in triplet-triplet annihilation upconversion systems for light-harvesting materials .

Potassium Perylene-3,9-Dicarboxylate

- Synthesis : Produced by alkaline hydrolysis of diisobutyl ester using KOH under reflux .

- Applications : Water-soluble derivative used in optoelectronic devices and oxygen sensors due to its fluorescence and compatibility with aqueous systems .

Dihexyl Perylene-3,9-Dicarboxylate (Hypothetical)

- Synthesis: Likely synthesized via esterification of perylene-3,9-dicarboxylic acid with hexanol, analogous to diisobutyl methods .

- Applications: Potential use in long-lasting coatings, plasticizers, or organic semiconductors where enhanced hydrophobicity and thermal stability are advantageous.

Commercial and Regulatory Status

- Diisobutyl Ester : Listed under U.S. tariff code 3204.19.11 as Solvent Green 5, reflecting its industrial significance .

- Potassium Salt : Primarily used in research settings for advanced material applications .

- Dihexyl Ester: Not commercially documented; regulatory status would depend on jurisdiction and application scope.

Q & A

Q. What are the key physicochemical properties of diisobutyl perylene-3,9-dicarboxylate, and how do they influence its applications in material science?

Diisobutyl perylene-3,9-dicarboxylate exhibits a high logP value (7.36), indicating strong hydrophobicity, and a density of 1.217 g/cm³. Its solubility is limited in water but moderate in toluene and organic solvents, making it suitable for hydrophobic matrices in optoelectronic devices . The compound’s absorption maxima at 420–464 nm (UV-Vis) and fluorescence properties are critical for its use in light-harvesting systems .

Q. How is diisobutyl perylene-3,9-dicarboxylate synthesized, and what are the common starting materials?

While direct synthesis methods are not detailed in the evidence, the compound is frequently used as a precursor. For example, it undergoes saponification with KOH in ethanol under reflux (3 days) to yield potassium perylene-3,9-dicarboxylate, a key intermediate for functionalized polymers. Yield optimization (93%) requires strict temperature control and inert atmospheres .

Q. What are the primary research applications of this compound in photophysical studies?

It serves as a triplet sensitizer in triplet-triplet annihilation upconversion (TTA-UC) systems, where its extended π-conjugation enhances intersystem crossing efficiency. Its derivatives are integrated into ROMP (ring-opening metathesis polymerization)-based terpolymers for light-converting materials .

Advanced Research Questions

Q. How do regioisomeric mixtures impact the reproducibility of experimental results, and what purification strategies are effective?

Diisobutyl perylene-3,9-dicarboxylate is often a mixture of regioisomers (e.g., 3,9- vs. other positional isomers), complicating NMR interpretation and photophysical consistency. Column chromatography with silica gel or preparative HPLC is recommended for isomer separation, though this may reduce yields. Purity >98% (HPLC) is achievable with repeated recrystallization in ethanol .

Q. What methodological challenges arise when characterizing this compound’s stability under varying environmental conditions?

The compound degrades under prolonged UV exposure or oxidative conditions. Stability studies should include accelerated aging tests (e.g., 72 hr UV irradiation at 365 nm) coupled with FTIR or mass spectrometry to track carboxylate ester bond cleavage. Storage in dry, dark conditions at RT is critical to prevent hydrolysis .

Q. How can conflicting photophysical data across studies be resolved?

Discrepancies in fluorescence quantum yields or extinction coefficients often stem from isomer ratios or solvent polarity effects. Methodological standardization is essential:

Q. What advanced techniques are used to integrate this compound into polymeric matrices for optoelectronic devices?

Functionalization via ester hydrolysis (to carboxylates) enables covalent bonding to polymer backbones. For example, ROMP terpolymers incorporating perylene derivatives exhibit enhanced upconversion efficiency (λem = 550 nm) when paired with anthracene acceptors. Optimize monomer feed ratios (e.g., 1:1:1 norbornene:perylene:crosslinker) to balance solubility and emissive properties .

Methodological Recommendations

- Synthesis Derivatives : Prioritize inert atmospheres (N2) to prevent oxidation during ester hydrolysis .

- Analytical Characterization : Combine <sup>1</sup>H-NMR (δ 7.45–8.19 ppm for perylene protons) with MALDI-TOF MS for structural confirmation .

- Environmental Caution : High logP suggests bioaccumulation potential; adhere to EPA guidelines for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.